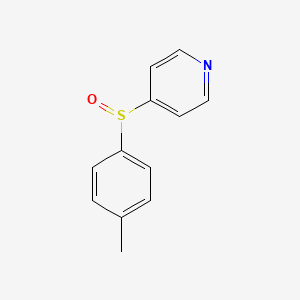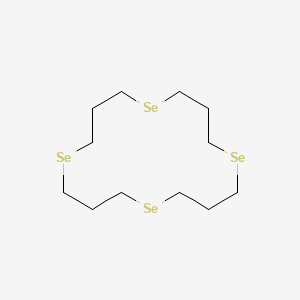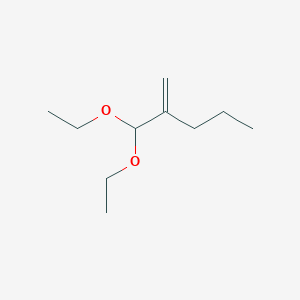![molecular formula C11H11BrO2 B14305468 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal CAS No. 116485-89-3](/img/structure/B14305468.png)
2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with butanal under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanoic acid.
Reduction: 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanol.
Substitution: 2-[(5-Iodo-2-hydroxyphenyl)methylidene]butanal.
科学的研究の応用
2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the bromine atom and hydroxyl group may play a role in its biological activity by facilitating binding to target proteins or enzymes.
類似化合物との比較
Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal.
2-[(5-Iodo-2-hydroxyphenyl)methylidene]butanal: A similar compound where the bromine atom is replaced with an iodine atom.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
116485-89-3 |
|---|---|
分子式 |
C11H11BrO2 |
分子量 |
255.11 g/mol |
IUPAC名 |
2-[(5-bromo-2-hydroxyphenyl)methylidene]butanal |
InChI |
InChI=1S/C11H11BrO2/c1-2-8(7-13)5-9-6-10(12)3-4-11(9)14/h3-7,14H,2H2,1H3 |
InChIキー |
ACTHXAMYXZGNOG-UHFFFAOYSA-N |
正規SMILES |
CCC(=CC1=C(C=CC(=C1)Br)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


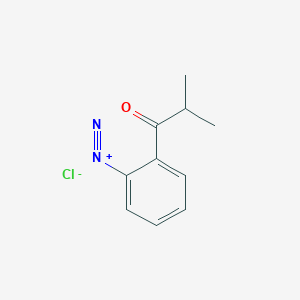
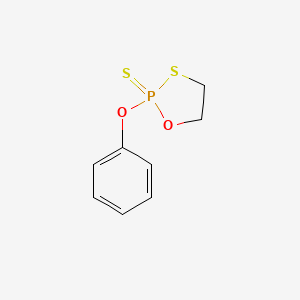
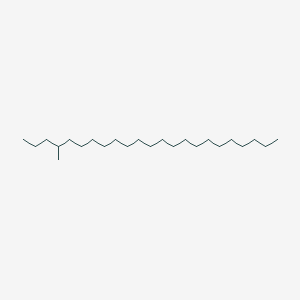
![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
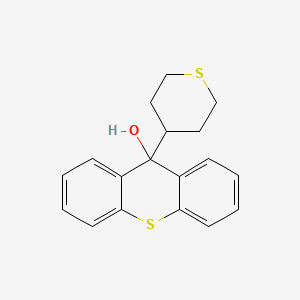
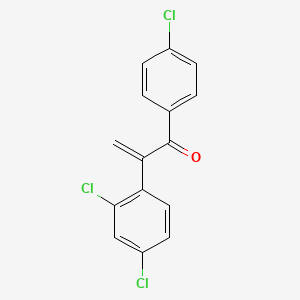
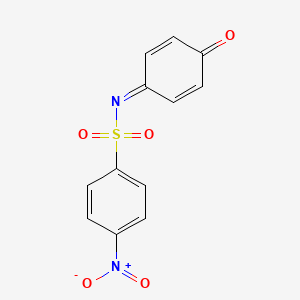
![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)

